Pyripyropene M -

Pyripyropene M

Catalog Number: EVT-1581336
CAS Number:
Molecular Formula: C32H39NO9
Molecular Weight: 581.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyripyropene M is a natural product found in Aspergillus fumigatus with data available.
Overview

Pyripyropene M is a natural compound belonging to the class of pyripyropenes, which are known for their potent biological activities, particularly as inhibitors of acyl-CoA:cholesterol acyltransferase 2. This enzyme plays a crucial role in cholesterol metabolism, making pyripyropenes significant in the context of hyperlipidemia and related cardiovascular diseases. Pyripyropene M exhibits selective inhibition of this enzyme, which is linked to its potential therapeutic applications.

Source and Classification

Pyripyropene M is derived from various fungal species, particularly those belonging to the genus Penicillium. The compound is classified as a sesquiterpene, a type of terpenoid that consists of three isoprene units. Its structural complexity and biological activity have garnered interest in both pharmacological and agricultural research contexts.

Synthesis Analysis

Methods

The synthesis of pyripyropene M involves several steps that include both biosynthetic and chemical approaches. The biosynthetic pathway typically starts with the polyketide synthase (PKS) pathway in fungi, where nicotinic acid-derived coenzyme A is utilized. Key steps include:

  1. Polyketide Synthase Activity: This initiates the formation of the pyrone moiety.
  2. Prenylation: The addition of a farnesyl group by prenyltransferase.
  3. Epoxidation and Cyclization: These reactions lead to the formation of the core structure.
  4. Hydroxylation and Acetylation: These modifications yield various derivatives, including pyripyropene M.

Technical details regarding specific reagents and conditions used in these reactions can vary based on the desired derivatives and yield optimization .

Molecular Structure Analysis

Structure

Pyripyropene M features a complex molecular structure characterized by multiple hydroxyl groups and a unique carbon skeleton typical of sesquiterpenes. The precise arrangement of these functional groups contributes to its biological activity.

Data

The molecular formula for pyripyropene M is typically represented as C₁₈H₂₄O₅, with a molecular weight of approximately 320 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming its structure during synthesis .

Chemical Reactions Analysis

Pyripyropene M undergoes various chemical reactions that are significant for its biological activity:

  1. Inhibition of Acyl-CoA:Cholesterol Acyltransferase 2: This reaction is central to its mechanism as an enzyme inhibitor.
  2. Metabolism: In vitro studies show that pyripyropene M can be metabolized into several derivatives, which can further influence its activity and bioavailability in biological systems .

The technical details of these reactions often involve high-performance liquid chromatography (HPLC) for monitoring product formation and purity analysis.

Mechanism of Action

Pyripyropene M primarily acts by inhibiting acyl-CoA:cholesterol acyltransferase 2, leading to reduced cholesterol esterification within cells. This inhibition helps lower cholesterol levels in circulation, which is beneficial in conditions such as hyperlipidemia.

Process

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyripyropene M is typically a colorless or pale yellow solid.
  • Solubility: It exhibits moderate solubility in organic solvents like ethanol and acetone but limited solubility in water.

Chemical Properties

  • Stability: Pyripyropene M is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl groups makes it reactive towards various electrophiles, which can be exploited in further synthetic applications .

Relevant data on melting point, boiling point, and other physical constants can be determined through standard laboratory techniques.

Applications

Pyripyropene M has notable applications in both scientific research and agriculture:

  1. Pharmaceuticals: Due to its role as an acyl-CoA:cholesterol acyltransferase 2 inhibitor, it is being studied for potential use in treating hyperlipidemia and associated cardiovascular diseases.
  2. Agricultural Chemicals: Some derivatives have shown promise as insecticides against specific pests due to their biological activity against certain metabolic pathways in insects .

The ongoing research into pyripyropenes continues to explore their potential therapeutic benefits and applications across various fields.

Biosynthesis and Genetic Engineering of Pyripyropene M

Microbial Origins and Biosynthetic Pathways in Aspergillus fumigatus

Pyripyropenes are meroterpenoids biosynthesized by filamentous fungi, notably Aspergillus fumigatus and Penicillium coprobium. These compounds feature a hybrid molecular architecture comprising a polyketide-derived pyridine/pyrone core fused to a terpenoid moiety (typically farnesyl or geranylgeranyl). In A. fumigatus, biosynthesis initiates with nicotinic acid as the polyketide starter unit, activated as nicotinyl-CoA by a CoA ligase (Pyr1). The non-reducing polyketide synthase (NR-PKS) Pyr2 then catalyzes chain elongation using malonyl-CoA extender units to form 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO), the foundational polyketide scaffold [1] [9]. The terpenoid segment originates from the mevalonate pathway, where farnesyl pyrophosphate (FPP) serves as the prenyl donor.

Genomic analyses reveal that pyripyropene biosynthesis occurs within a dedicated gene cluster spanning ~24 kb. This cluster coordinates the timing and spatial organization of enzymatic reactions, ensuring efficient carbon flux and intermediate channeling [4] [10]. Recent transcriptomic studies under biofilm-forming conditions demonstrate upregulation of this cluster, suggesting ecological roles in fungal-bacterial interactions [3].

Role of Polyketide Synthase (PKS) and Prenyltransferase in Core Structure Assembly

The core pyripyropene structure assembles via sequential actions of Pyr2 (PKS) and Pyr6 (prenyltransferase). Pyr2 belongs to the iterative type I PKS family, characterized by conserved domains: ketosynthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and thioesterase (TE). The PT domain governs regioselective cyclization of the linear polyketide chain into HPPO, while the TE domain facilitates product release [5] [7].

Prenylation by Pyr6, a membrane-bound UbiA-type prenyltransferase, attaches the farnesyl group to C-3 of HPPO. This reaction is pivotal for generating the meroterpenoid skeleton. Mechanistically, Pyr6 eliminates pyrophosphate from FPP to form an allylic carbocation, which attacks HPPO’s C-3 position, yielding 3-farnesyl-HPPO. In vitro reconstitution assays confirm Pyr6’s strict specificity for farnesyl over geranylgeranyl donors [1] [9]. Subsequent epoxidation of the terminal olefin by the flavin-dependent monooxygenase Pyr5 generates the epoxide substrate essential for cyclization [1].

Table 1: Core Enzymes in Pyripyropene M Biosynthesis

EnzymeGeneFunctionProduct
CoA Ligasepyr1Activates nicotinic acid as nicotinyl-CoANicotinyl-CoA
NR-PKSpyr2Synthesizes and cyclizes polyketide chainHPPO
Prenyltransferasepyr6Attaches farnesyl group to C-3 of HPPO3-Farnesyl-HPPO
FMOpyr5Epoxidizes terminal olefin of farnesyl chainEpoxy-farnesyl HPPO
Cyclasepyr4Catalyzes terpenoid cyclization via protonationDeacetylpyripyropene E

Functional Characterization of Acetyltransferase Genes (ppb8, ppb9) in Post-Modification Steps

Late-stage structural diversification of pyripyropenes involves regioselective acetylations catalyzed by two acetyltransferases, PpB8 (AT-1) and PpB9 (AT-2). Heterologous expression in Aspergillus oryzae and bioconversion assays delineate their substrate specificities:

  • AT-1 (PpB8): Acetylates the C-1 hydroxyl of deacetylpyripyropene E (deAc-PyE), yielding pyripyropene E. This reaction exhibits strict regioselectivity, with no activity observed at C-7 or C-11 [2].
  • AT-2 (PpB9): A bifunctional enzyme that sequentially acetylates C-11 of 11-deAc-pyripyropene O (generating pyripyropene O) and C-7 of deacetylpyripyropene A (yielding pyripyropene A). Kinetic analyses indicate 10-fold higher efficiency toward C-11 than C-7 [2] [10].

Gene knockout studies in P. coprobium confirm that ppb8 and ppb9 are indispensable for pyripyropene M production, as Δppb8 and Δppb9 mutants accumulate deacetylated precursors. Structural modeling reveals conserved serine-histidine-aspartate catalytic triads in both enzymes, reminiscent of O-acetyltransferases in mycotoxin pathways [2].

Heterologous Expression in Model Fungi for Pathway Elucidation

Aspergillus oryzae serves as the premier heterologous host for reconstituting pyripyropene pathways due to its minimal background metabolism, genetic tractability, and robust precursor pools. Key strategies include:

  • Vector Systems: Multi-copy plasmids (e.g., pTAex3, pPTRI) with strong constitutive promoters (PamyB, PenoA) enable high-level expression. The auxotrophic strain NSAR1 (ΔargB, adeA⁻, sC⁻, niaD⁻) permits simultaneous integration of up to six expression cassettes via complementation [1] [6].
  • Stepwise Reconstitution: The early pathway (Pyr1+Pyr2) was expressed in A. oryzae M-2-3 to produce HPPO, while the late pathway (Pyr4+Pyr5+Pyr6) converted HPPO to deacetylpyripyropene E. Co-expression of all genes yielded deacetylpyripyropene E, confirming pathway completeness [1].
  • Mutasynthesis: Feeding benzoic acid (instead of nicotinic acid) to A. oryzae/pyr1+pyr2 generated 4-hydroxy-6-phenyl-2H-pyran-2-one (HpHpO), which the late pathway converted to deacetyl-S14-95, an unnatural analog [1].

Table 2: Heterologous Production of Pyripyropene Intermediates in Engineered Fungi

Host StrainExpressed GenesFed SubstrateProduct(s)Yield (mg/L)
A. oryzae M-2-3pyr1 + pyr2Nicotinic acidHPPO12.5
A. oryzae M-2-3pyr4 + pyr5 + pyr6HPPODeacetylpyripyropene E8.2
A. oryzae NSAR1pyr1pyr6NoneDeacetylpyripyropene E6.7
A. oryzae HL-1105ppb8deAc-PyEPyripyropene E10.1
A. oryzae HL-1105ppb911-deAc-PyOPyripyropene O + Pyripyropene A8.5 + 3.2

Comparative Analysis of Pyripyropene Biosynthetic Clusters Across Species

The pyripyropene cluster (9–12 genes) exhibits conserved synteny but significant divergence in regulation and tailoring enzymes across species:

  • Aspergillus fumigatus vs. Penicillium coprobium: Both share core genes (pyr1pyr6, ppb8, ppb9), but P. coprobium harbors additional cytochrome P450 genes (ppb3, ppb4). Ppb3 hydroxylates C-11 of pyripyropene E, while ppb4 catalyzes C-7 and C-13 hydroxylations of pyripyropene O, enabling species-specific structural diversification [10].
  • Cluster Regulation: In A. fumigatus, the G-protein coupled receptor GpaB upregulates pyripyropene production during dual-species biofilm formation with Pseudomonas aeruginosa, implying ecological roles in microbial competition [3]. No analogous regulation is documented in Penicillium.
  • Evolutionary Adaptability: The prenyltransferase Pyr6 shows substrate flexibility, accepting geranylgeranyl-PP in Aspergillus terreus to generate 15-deoxyoxalicine B analogs. This plasticity enables synthetic biology approaches for generating novel prenylated meroterpenoids [9].

Despite these advances, pyripyropene M’s exact biosynthetic route remains partially unresolved. Gene ppb7 (within the cluster) encodes a hypothetical protein with unknown function, postulated to assist in intermediate transport or cyclase folding [10]. Heterologous co-expression of ppb7 with core genes in A. nidulans is ongoing to elucidate its role.

Compound Names in Pyripyropene Biosynthesis

  • Pyripyropene M
  • HPPO (4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one)
  • Deacetylpyripyropene E
  • Pyripyropene E
  • Pyripyropene O
  • Pyripyropene A
  • 3-Farnesyl-HPPO
  • Deacetyl-S14-95 (unnatural analog)
  • 11-DeAc-pyripyropene O

Properties

Product Name

Pyripyropene M

IUPAC Name

[(1R,2S,5S,6R,7R,9S,10S)-5-acetyloxy-6-(acetyloxymethyl)-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] propanoate

Molecular Formula

C32H39NO9

Molecular Weight

581.7 g/mol

InChI

InChI=1S/C32H39NO9/c1-7-28(36)41-27-15-24-30(4,11-10-26(39-19(3)35)31(24,5)17-38-18(2)34)25-13-21-23(42-32(25,27)6)14-22(40-29(21)37)20-9-8-12-33-16-20/h8-9,12,14,16,24-27H,7,10-11,13,15,17H2,1-6H3/t24-,25-,26+,27+,30+,31+,32+/m1/s1

InChI Key

ITDVTMCRPJUGMC-YZTWSDSCSA-N

Synonyms

pyripyropene M

Canonical SMILES

CCC(=O)OC1CC2C(CCC(C2(C)COC(=O)C)OC(=O)C)(C3C1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C

Isomeric SMILES

CCC(=O)O[C@H]1C[C@@H]2[C@](CC[C@@H]([C@@]2(C)COC(=O)C)OC(=O)C)([C@@H]3[C@@]1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C

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